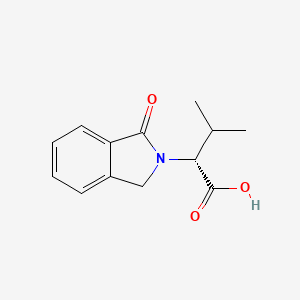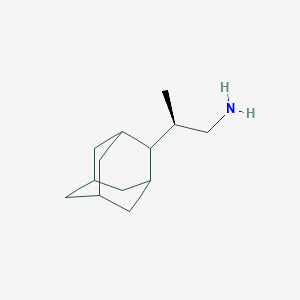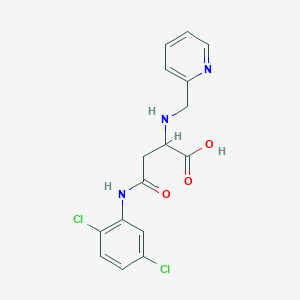![molecular formula C18H19ClN2O2S B2875024 2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893123-30-3](/img/structure/B2875024.png)
2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and cyclohepta rings, and the introduction of the amide and chlorobenzamido groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and cyclohepta rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the amide and chlorobenzamido groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The chlorobenzamido group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Allosteric Enhancement of Adenosine A1 Receptor
Nikolakopoulos et al. (2006) synthesized and evaluated a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, including compounds structurally similar to the queried chemical. These compounds were studied as allosteric enhancers for the A(1) adenosine receptor (A1AR), revealing significant potency and efficacy in enhancing A1AR activity, suggesting potential applications in neurological and cardiovascular research (Nikolakopoulos et al., 2006).
Antibacterial and Antifungal Activities
Altundas et al. (2010) focused on synthesizing novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, structurally related to the compound of interest. These substances were evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogenic strains and suggesting their potential in developing new antimicrobial agents (Altundas et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Youssef et al. (2020) conducted research on N-alkyl-2-(substitutedbenzamido) benzamides and related compounds for their potential as σ1 receptor agonists with anticancer activities. Their work demonstrated significant cytotoxic activities against breast and liver cancer cell lines, highlighting the compound's relevance in cancer research (Youssef et al., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) developed novel compounds derived from visnaginone and khellinone, including derivatives structurally related to the queried compound. These were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The study suggested that some compounds exhibited significant activity, indicating potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Metal-Organic Frameworks for Environmental Sensing and Pesticide Removal
Zhao et al. (2017) reported the construction of thiophene-based metal-organic frameworks (MOFs) using a linear thiophene-functionalized dicarboxylic acid. These MOFs exhibited luminescence sensing capabilities for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde and demonstrated efficiency in trapping pesticides from solutions, suggesting their application in environmental monitoring and remediation (Zhao et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGESSEYJBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)
![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)
![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)


